杀虫素A

描述

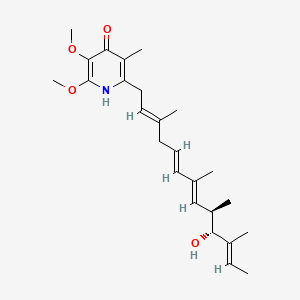

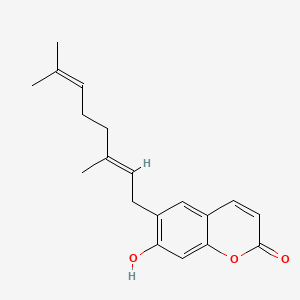

Piericidin A is an antibiotic agent . It was discovered from Streptomyces mobaraensis . Being an inhibitor of NADH dehydrogenase, it inhibits electron transfer . Its structure resembles that of the ubiquinone, therefore it competes with Q B for binding sites in NADH dehydrogenase as well as Photosystem II .

Synthesis Analysis

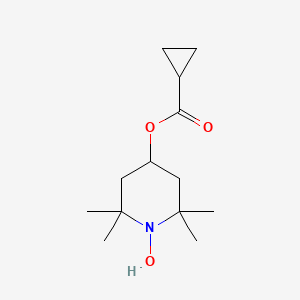

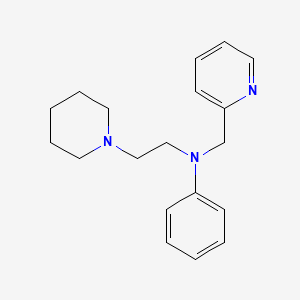

The piericidin family of microbial metabolites features a 4-pyridinol core linked with a methylated polyketide side chain . Total syntheses of the piericidins were developed using various synthetic strategies . Full details of the total synthesis of piericidin A1 and B1 and its extension to the preparation of a series of key analogues are described .Molecular Structure Analysis

Piericidins consist of an α-pyridone ring linked to an unsaturated linear polyketide chain . The structure of piericidin A was originally proposed on the basis of extensive degradation studies and analysis of the 1H NMR data .Chemical Reactions Analysis

Piericidin A is a potent neurotoxin and inhibits mitochondrial respiration by disrupting the electron transport system through its action on NADH-ubiquinone reductase .Physical And Chemical Properties Analysis

Piericidin A consists of a main skeleton of 4-pyridinol with a methylated polyketide side chain .科学研究应用

抗菌活性

杀虫素A表现出显著的抗菌活性。 已有研究表明,它对多种微生物有效,包括耐药菌株 。 这使得它成为开发新型抗生素的潜在候选药物,尤其是在抗生素耐药性日益成为关注问题的时代。

抗肿瘤活性

该化合物在各种研究中已证明具有抗肿瘤特性。 由于其结构与辅酶Q相似,this compound可以抑制NADH脱氢酶,该酶是线粒体电子传递链中的关键酶。 这种抑制可以诱导肿瘤细胞凋亡,为癌症治疗提供了一条途径 .

杀虫活性

This compound最初被分离出来作为一种杀虫代谢物。 它已被证明会导致昆虫细胞线粒体膜电位的下降,最终导致细胞死亡。 这种活性为开发新型杀虫剂提供了基础,与传统的化学物质相比,这些杀虫剂对环境的危害更小 .

凋亡诱导

除了杀虫活性外,this compound还可以诱导某些类型细胞的凋亡。 这种特性在科学研究中特别有用,用于研究细胞死亡机制并开发针对疾病中凋亡途径的治疗策略 .

线粒体研究

This compound是线粒体研究中的一种宝贵工具,因为它可以抑制线粒体电子传递链。 研究人员利用它来研究线粒体在各种生物过程和疾病中的作用 .

生物合成途径研究

This compound的生物合成涉及复杂的酶促途径,这些途径在天然产物化学领域具有重要意义。 理解这些途径可以导致发现新药和开发合成生物学方法来生产有价值的化合物 .

作用机制

Target of Action

Piericidin A, also known as Piericidin A1, primarily targets NADH dehydrogenase , also known as Complex I . This enzyme plays a crucial role in the mitochondrial electron transport chain, which is responsible for energy production in cells .

Mode of Action

Piericidin A acts as an inhibitor of NADH dehydrogenase . Its structure closely resembles that of ubiquinone, a component of the electron transport chain . This structural similarity allows Piericidin A to compete with ubiquinone for binding sites in NADH dehydrogenase, thereby inhibiting electron transfer . It also affects photosystem II .

Biochemical Pathways

By inhibiting NADH dehydrogenase, Piericidin A disrupts the mitochondrial electron transport chain . This disruption prevents the normal flow of electrons, which in turn inhibits the production of ATP, the primary energy currency of the cell . The compound’s action on photosystem II suggests it may also impact photosynthetic organisms .

Pharmacokinetics

Understanding these properties is crucial for assessing the compound’s bioavailability and potential as a therapeutic agent .

Result of Action

The inhibition of NADH dehydrogenase by Piericidin A leads to a disruption in energy production within the cell . This disruption can have various effects depending on the cell type and environment. For example, it can lead to cell death in certain contexts, which may underlie the compound’s observed insecticidal, antimicrobial, and antitumor effects .

Action Environment

The action of Piericidin A can be influenced by various environmental factors. For instance, the presence of other competing molecules can affect its binding to NADH dehydrogenase . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other biochemicals in the environment .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-9-18(4)22(27)19(5)15-17(3)12-10-11-16(2)13-14-21-20(6)23(28)24(29-7)25(26-21)30-8/h9-10,12-13,15,19,22,27H,11,14H2,1-8H3,(H,26,28)/b12-10+,16-13+,17-15+,18-9+/t19-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLGCDSLCDDALX-LKGBESRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880044 | |

| Record name | Piericidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2738-64-9 | |

| Record name | Piericidin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2738-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piericidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002738649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piericidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl]-5,6-dimethoxy-3-methylpyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIERICIDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VT513UJ9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological target of piericidin A?

A1: Piericidin A is a potent inhibitor of mitochondrial complex I, specifically targeting the NADH dehydrogenase segment of the electron transport chain. [, , , , ]

Q2: How does piericidin A's mechanism of action differ from rotenone, another complex I inhibitor?

A2: While both piericidin A and rotenone inhibit NADH oxidation at the same site, piericidin A binds more tenaciously. Unlike rotenone, washing with bovine serum albumin does not reverse piericidin A's inhibitory effect. []

Q3: Can piericidin A's inhibitory effect be overcome in any system?

A3: Interestingly, vitamin K3 can overcome the respiratory inhibition caused by piericidin A in mammalian mitochondria, but not in insect mitochondria. [, ]

Q4: Does piericidin A affect any other cellular processes besides mitochondrial respiration?

A4: Recent research suggests that piericidin A might also target peroxiredoxin 1 (PRDX1), leading to increased PRDX1 expression and subsequently reduced reactive oxygen species (ROS) levels, ultimately inducing apoptosis in renal cell carcinoma cells. []

Q5: Does piericidin A affect bacterial type III secretion systems?

A5: Yes, piericidin A selectively inhibits the Ysc family type III secretion system (T3SS) in enteropathogenic Yersinia by blocking T3SS needle assembly, ultimately preventing effector protein secretion. [, ]

Q6: What is the molecular formula and weight of piericidin A?

A6: The molecular formula of piericidin A is C25H37-39NO4. [, ] The exact molecular weight can vary slightly due to variations in the side chain structure.

Q7: What structural features of piericidin A are crucial for its activity?

A7: Piericidin A contains a substituted pyridine ring, a long hydrophobic side chain with conjugated double bonds, a secondary hydroxyl group, an acidic hydroxyl group, and two methoxyl groups. The arrangement and properties of these features are crucial for its biological activity. [, , , , ]

Q8: Has the structure of piericidin A been definitively elucidated?

A8: While the originally proposed structure (Ia) was widely accepted, later studies utilizing CMR spectroscopy and 13C feeding experiments led to a structural revision, proposing structure IIa as the correct representation of piericidin A. []

Q9: What is the impact of modifications to the piericidin A structure on its activity?

A9: Modifications to both the pyridine core and the side chain affect piericidin A's activity. Analogues with simplified side chains or lacking specific hydroxyl or methyl groups show reduced potency. [, ] For instance, 7-demethylpiericidin A1 and 7-demethyl-3'-rhamnopiericidin A1 are two new piericidin family antibiotics with structural variations that exhibit modified biological properties. []

Q10: In which models has piericidin A's efficacy been demonstrated?

A11: Piericidin A has shown efficacy in inhibiting mitochondrial complex I in various systems, including mammalian and insect mitochondria, Escherichia coli, and isolated enzyme preparations. [, , ]

Q11: Has piericidin A demonstrated any anticancer activity?

A12: Yes, piericidin A displays potent antiproliferative activity against multiple myeloma cells and renal cell carcinoma cells. [, , ] Notably, piericidin A shows selectivity towards cancer cells under glucose-deprived conditions, highlighting its potential as a targeted anticancer agent. [] One study found Iakyricidin A, a carbonyl-containing piericidin derivative, to have potent antiproliferative activity against ACHN cells with an IC50 value of 20 nM. []

Q12: Are there any studies investigating piericidin A's effects on tau pathology?

A13: Yes, one study found that piericidin A exacerbates tau pathology in P301S transgenic mice, a model for hereditary tauopathy. This suggests a potential link between environmental exposure to complex I inhibitors and the development of tauopathies. []

Q13: What are the potential applications of piericidin A?

A14: Given its potent and specific inhibitory action on complex I, piericidin A serves as a valuable tool for investigating mitochondrial function and dysfunction. Additionally, its anticancer and anti-T3SS activities show promise for developing novel therapeutic strategies. [, , , ]

Q14: What are the challenges associated with developing piericidin A into a therapeutic agent?

A15: Despite its potential, piericidin A's toxicity and limited understanding of its pharmacokinetic properties pose challenges for clinical development. Further research is crucial to address these limitations and optimize its therapeutic potential. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)